Einecs 282-230-3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, compound with hexadecylamine (1:1), typically involves the reaction of oleic acid with hexadecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
[ \text{C18H34O2} + \text{C16H35N} \rightarrow \text{C34H69NO2} ]
In this reaction, oleic acid (C18H34O2) reacts with hexadecylamine (C16H35N) to form the compound (C34H69NO2).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oleic acid, compound with hexadecylamine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Oleic acid, compound with hexadecylamine (1:1), has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of cosmetics, lubricants, and other industrial products due to its surfactant properties
Mechanism of Action
The mechanism of action of oleic acid, compound with hexadecylamine (1:1), involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. These interactions are crucial for its biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Stearic acid, compound with hexadecylamine (11): Similar in structure but with a saturated fatty acid instead of oleic acid.
Palmitic acid, compound with hexadecylamine (11): Another similar compound with a different fatty acid component.
Uniqueness
Oleic acid, compound with hexadecylamine (1:1), is unique due to the presence of the unsaturated oleic acid, which imparts distinct chemical and biological properties. The unsaturation in oleic acid allows for additional reactivity and interactions compared to saturated fatty acids .
Properties
CAS No. |
84145-07-3 |
---|---|
Molecular Formula |
C68H136N2O3 |
Molecular Weight |
1029.8 g/mol |
IUPAC Name |
hexadecan-1-amine;(Z)-N-hexadecyloctadec-9-enamide;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C34H67NO.C18H34O2.C16H35N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17,19H,3-16,18,20-33H2,1-2H3,(H,35,36);9-10H,2-8,11-17H2,1H3,(H,19,20);2-17H2,1H3/b19-17-;10-9-; |
InChI Key |
UVQNACMMKWQJDZ-ARQKROFQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCC/C=C\CCCCCCCC.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCNC(=O)CCCCCCCC=CCCCCCCCC.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
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